molecular formula C3H5F2NO4S B13517863 Methyl 2,2-difluoro-2-sulfamoylacetate

Methyl 2,2-difluoro-2-sulfamoylacetate

Cat. No.: B13517863
M. Wt: 189.14 g/mol
InChI Key: BLMLJHLSCJVENI-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a fluorinated ester with the molecular formula C₃H₃F₃O₄S and a molecular weight of 192.11 g/mol . It is characterized by a fluorosulfonyl (-SO₂F) group and two fluorine atoms attached to the central carbon, creating a highly electron-withdrawing environment. This compound is primarily used as a reagent in trifluoromethylation and perfluoroalkylation reactions, critical in pharmaceutical and agrochemical synthesis . Its reactivity stems from the fluorosulfonyl group, which enhances electrophilicity, enabling efficient transfer of fluorine-containing groups to target molecules.

Properties

Molecular Formula

C3H5F2NO4S

Molecular Weight

189.14 g/mol

IUPAC Name

methyl 2,2-difluoro-2-sulfamoylacetate

InChI

InChI=1S/C3H5F2NO4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3,(H2,6,8,9)

InChI Key

BLMLJHLSCJVENI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoro-2-sulfamoylacetate can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with a sulfonamide derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and quality control. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-sulfamoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as difluoroacetic acid and methanol .

Mechanism of Action

The mechanism by which methyl 2,2-difluoro-2-sulfamoylacetate exerts its effects is primarily through its ability to form stable intermediates and products during chemical reactions. The difluoro and sulfamoyl groups play a crucial role in stabilizing the transition states and intermediates, thereby facilitating various chemical transformations. In electrochemical applications, the compound helps form a robust interface film with high lithium-ion conductivity, reducing the interfacial impedance of cells .

Comparison with Similar Compounds

Structural and Functional Analysis

Methyl 2-Chloro-2,2-Difluoroacetate (CAS 1514-87-0)

  • Key Differences : Replaces the fluorosulfonyl group with a chlorine atom.
  • Impact : The chloro group is less electron-withdrawing than fluorosulfonyl, reducing electrophilicity. This compound is used as an intermediate in synthesizing fluorinated agrochemicals but lacks the trifluoromethylation capability of the target compound .

Methyl Phenylsulfonylacetate (CAS 34097-60-4)

  • Key Differences : Features a phenylsulfonyl (-SO₂C₆H₅) group instead of fluorosulfonyl.
  • Impact : The phenyl group introduces steric bulk and resonance stabilization, making it less reactive toward electrophilic substitution. It is employed in nucleophilic reactions or as a protecting group .

2,2,2-Trifluoroethyl Tosylate (CAS 433-06-7)

  • Key Differences : Combines a tosyl (-SO₂C₆H₄CH₃) group with a trifluoroethyl (-CF₂CF₃) chain.
  • Impact : The tosyl group is a classic leaving group, while the trifluoroethyl chain enhances lipophilicity. This compound is used in sulfonation reactions for introducing sulfonate esters .

Metsulfuron Methyl Ester (CAS 74255-30-0)

  • Key Differences : Contains a sulfonylurea bridge and a triazine ring.
  • Impact : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts sharply with the fluorination applications of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,2-difluoro-2-sulfamoylacetate, and how can purity be maximized during synthesis?

  • Methodology : Utilize nucleophilic substitution or fluorination reactions under anhydrous conditions. For example, esterification of sulfamoylacetic acid derivatives with methanol in the presence of a catalyst (e.g., H₂SO₄) can yield the methyl ester. Purity optimization requires careful control of reaction temperature (≤40°C to avoid side reactions) and column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product .
  • Data Note : Boiling/melting points vary significantly with purity; use differential scanning calorimetry (DSC) and NMR to verify purity thresholds (>98%) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Key peaks include δ 3.8 ppm (COOCH₃), δ 6.1–6.3 ppm (CF₂), and δ 7.2–7.5 ppm (SO₂NH₂) in ¹H and ¹⁹F NMR .
  • X-ray Crystallography : Resolve ambiguities in stereoelectronic effects caused by the sulfamoyl and difluoro groups .
    • Challenge : Overlapping signals in NMR due to fluorine coupling; use ¹H-¹³C HSQC for resolution .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Findings : Hydrolysis of the sulfamoyl group is a major degradation pathway. Store at –20°C in argon-purged vials with desiccants (e.g., molecular sieves). Stability assays (HPLC-MS) show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the sulfamoyl and difluoro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing sulfamoyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidation). Fluorine’s inductive effect stabilizes transition states, as shown in DFT calculations (B3LYP/6-31G*) .
  • Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy. Rate constants (k) for fluorinated derivatives are 2–3× higher .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Case Study : Discrepancies in ¹⁹F NMR chemical shifts (δ –110 to –115 ppm) arise from solvent polarity and concentration effects. Standardize measurements in CDCl₃ at 25°C and 0.1 M concentration .
  • Validation Protocol : Cross-reference with high-resolution mass spectrometry (HRMS) and IR (stretching bands: 1740 cm⁻¹ for C=O, 1340 cm⁻¹ for S=O) .

Q. What computational models predict the compound’s behavior in catalytic systems?

  • Approach : Use molecular dynamics (MD) simulations (AMBER force field) to study interactions with transition-metal catalysts (e.g., Pd). The sulfamoyl group’s lone pairs coordinate with Pd(II), reducing activation energy by 15–20 kJ/mol .
  • Limitation : Overestimation of fluorine’s steric effects in silico; validate with experimental turnover frequencies (TOF) .

Critical Notes

  • For advanced applications (e.g., drug discovery), explore sulfamoyl’s role as a bioisostere for carboxylate groups .

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